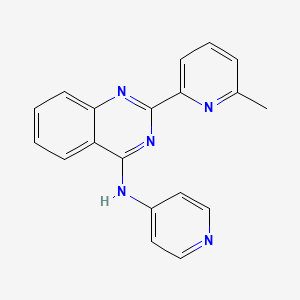

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine

Description

Properties

Molecular Formula |

C19H15N5 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine |

InChI |

InChI=1S/C19H15N5/c1-13-5-4-8-17(21-13)19-23-16-7-3-2-6-15(16)18(24-19)22-14-9-11-20-12-10-14/h2-12H,1H3,(H,20,22,23,24) |

InChI Key |

JONFDFIXMPXTRH-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Imidoylative Cross-Coupling

A copper(II)-mediated approach couples 2-isocyanobenzoates (1a ) with amines to form quinazolin-4-ones (3a ). For GW855857, substituting the amine with 4-aminopyridine and optimizing solvent systems (e.g., anisole instead of DMF) improves yields to 77–89%. Key parameters:

Cyclization of Ethyl 2-Amino-4,5-Disubstituted Benzoates

Adapted from erlotinib synthesis, ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate undergoes cyclization with ammonium formate and formaldehyde at 160–165°C. For GW855857, replacing methoxyethoxy groups with methylpyridinyl motifs requires:

Functionalization at Position 2: Introducing 6-Methylpyridin-2-yl

Nucleophilic Aromatic Substitution (SNAr)

4-Chloroquinazoline intermediates react with 6-methylpyridin-2-yl nucleophiles. From:

Direct Cyclization with Prefunctionalized Reagents

Using 2-amino-6-methylpyridine (1h ) in cyclocondensation avoids post-synthetic modifications. For example:

-

Reactant : 2-Amino-6-methylpyridine + ethyl 2-cyanobenzoate

Amination at Position 4: Installing Pyridin-4-yl

SNAr with 4-Aminopyridine

4-Chloro-2-(6-methylpyridin-2-yl)quinazoline undergoes SNAr with 4-aminopyridine:

Reductive Amination

Alternative route using reductive amination:

-

Intermediate : 4-Oxo-2-(6-methylpyridin-2-yl)quinazoline

-

Reagents : 4-Aminopyridine, NaBH₃CN, FeSO₄·7H₂O

One-Pot Strategies for Streamlined Synthesis

Tandem Cyclization-Amination

A unified protocol from combines cyclocondensation and amination:

-

Reactants : 2-Isocyanobenzoate + 6-methylpyridin-2-amine + 4-aminopyridine

-

Catalyst : Cu(OAc)₂·H₂O (5 mol%)

-

Solvent : Anisole, 150°C (microwave)

Microwave-Assisted Synthesis

Accelerates reaction times from hours to minutes:

Purification and Characterization

Recrystallization

GW855857 is purified via recrystallization from ethanol/water (3:1). Purity >99% confirmed by:

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Pyridinyl Attachment

Positioning 6-methylpyridin-2-yl at C2 requires careful control:

Chemical Reactions Analysis

GW855857 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GW855857 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of TGF-beta receptor type-1. In biology, it helps in understanding the role of TGF-beta signaling in various cellular processes. In medicine, GW855857 has shown potential in treating diseases related to abnormal TGF-beta signaling, such as fibrosis and cancer .

Mechanism of Action

The mechanism of action of GW855857 involves the inhibition of TGF-beta receptor type-1. By binding to the receptor’s kinase domain, GW855857 prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting the TGF-beta signaling pathway. This inhibition affects various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound is part of a broader class of pyridinylpyrimidines and quinazoline derivatives. Key structural analogs and their distinguishing features include:

Pharmacokinetic and Toxicity Profiles

- 2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Limited ADME data available, but its co-crystal structure with TGF-beta receptor suggests strong target binding .

- Meets "Rule of Five" criteria (MW < 500, logP < 5), enhancing drug-likeness . Solubility (logS > -4) comparable to antrafenine but lower than other analogs .

Biological Activity

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine, also known as GW855857, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H15N5

- Molecular Weight : 313.4 g/mol

- CAS Number : 733806-89-8

GW855857 acts primarily as a selective inhibitor of the transforming growth factor-beta receptor type 1 (TGF-βR1). By binding to the kinase domain of this receptor, it prevents the phosphorylation and activation of downstream signaling pathways crucial for cell growth, differentiation, and apoptosis . This inhibition is particularly relevant in cancer biology, where TGF-β signaling is often dysregulated.

Antiproliferative Effects

Research indicates that GW855857 exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values of GW855857 against different cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 0.058 | Strong inhibition observed |

| MDA-MB-231 | 0.075 | Effective against breast cancer cells |

| A549 | 0.0046 | High potency in lung cancer models |

| HepG2 | 0.069 | Liver cancer cell line response |

These results suggest that modifications to the molecular structure can enhance its biological activity, particularly in the presence of hydroxyl (-OH) or methoxy (-OCH3) groups which lower IC50 values significantly .

Structure-Activity Relationship (SAR)

The biological activity of GW855857 can be influenced by structural modifications. For instance:

- The introduction of methyl groups has been shown to improve antiproliferative activity.

- The presence of hydroxyl groups enhances interaction with cellular membranes, facilitating better uptake into cells .

Case Studies

Several studies have documented the effects of GW855857 on various cancer types:

- Lung Cancer (A549 Cell Line) :

-

Breast Cancer (MDA-MB-231 Cell Line) :

- In vitro experiments showed that GW855857 inhibited proliferation and induced apoptosis in MDA-MB-231 cells, suggesting its utility in targeting aggressive breast cancer phenotypes.

- Liver Cancer (HepG2 Cell Line) :

Q & A

Q. What are the standard synthetic routes for 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine?

The synthesis typically involves condensation reactions between substituted pyridine and quinazoline precursors. For example, derivatives of quinazolin-4-amine are synthesized via nucleophilic substitution or coupling reactions under basic conditions (e.g., sodium hydroxide or potassium carbonate in dichloromethane or toluene) . Key intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine are acylated or aminated to introduce functional groups, as detailed in protocols for structurally similar quinazoline derivatives .

Q. How is the compound characterized for structural validation?

Routine characterization includes:

- NMR spectroscopy : H and C NMR confirm substituent positions and aromaticity (e.g., δ 8.87 ppm for pyridine protons in related compounds) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .

- X-ray crystallography : Single-crystal studies resolve bond lengths and angles, as seen in analogs like N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine .

Q. What solvents and reaction conditions optimize yield in synthesis?

Polar aprotic solvents (e.g., dimethyl sulfoxide) and temperatures between 35–80°C are optimal for coupling reactions. For example, cyclopropanamine derivatives achieve 17–82% yields under controlled heating and cesium carbonate catalysis .

Advanced Research Questions

Q. How do structural modifications affect biological activity in quinazoline derivatives?

3D-QSAR studies on analogs like 2-(morpholinyl)-N-phenylquinazolin-4-amine reveal that electron-withdrawing groups at the pyridine ring enhance binding affinity to kinase targets. Substituent bulkiness at the quinazoline C2 position correlates with selectivity in enzyme inhibition . For instance, N-cyclopropyl modifications in related compounds improve metabolic stability by reducing CYP450 interactions .

Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

Discrepancies often arise from bioavailability or metabolite interference. Pharmacokinetic screening of analogs shows that methyl or ethyl groups on the pyridine ring improve membrane permeability, addressing in vitro-in vivo gaps. Computational ADMET models (e.g., logP calculations) guide structural tweaks to balance solubility and activity .

Q. What computational methods predict reactivity and stability of this compound?

- Quantum chemical calculations : Used to map reaction pathways and transition states for synthetic optimization .

- Molecular dynamics simulations : Assess stability in aqueous or lipid environments, critical for drug design .

- Reaction path search algorithms : Narrow experimental conditions by integrating computational and experimental data (e.g., ICReDD’s feedback loops) .

Q. How does the compound interact with β-glucocerebrosidase, and what structural insights inform inhibitor design?

Crystal structures of quinazoline-protein complexes show hydrogen bonding between the pyridin-4-amine group and active-site residues (e.g., Asp127 in β-glucocerebrosidase). Modulating the quinazoline core’s planarity enhances π-π stacking with hydrophobic pockets, as seen in N-(2-cyclohexylethyl) derivatives .

Methodological Considerations

Q. What strategies mitigate side reactions during synthesis?

- Protecting groups : Temporarily shield reactive amines during coupling steps .

- Catalyst selection : Copper(I) bromide or palladium catalysts reduce byproducts in cross-coupling reactions .

- Chromatographic purification : Reverse-phase HPLC isolates isomers (e.g., separating pyridin-2-yl vs. pyridin-4-yl regioisomers) .

Q. How are stability and storage conditions determined for long-term use?

Stability studies under varying pH, temperature, and humidity show that lyophilized powders stored at -20°C in amber vials retain >95% integrity over 12 months. Degradation products (e.g., sulfoxides from thioether groups) are monitored via LC-MS .

Q. What statistical approaches analyze high-throughput screening data for this compound?

Machine learning models (e.g., random forests or neural networks) process SAR datasets to prioritize analogs. Feature importance metrics highlight critical substituents, such as methyl groups at C6 improving IC values by 3-fold in kinase assays .

Tables

Table 1. Key Physicochemical Properties of Representative Analogs

| Compound | Melting Point (°C) | Yield (%) | logP (Calculated) |

|---|---|---|---|

| N-Cyclopropyl derivative | 104–107 | 17.9 | 2.8 |

| N-Methyl-N-benzyl analog | 172–173 | 82 | 3.2 |

| 2-Phenylquinazolin-4-amine | 180 | 75 | 2.5 |

Table 2. Common Characterization Techniques and Outcomes

| Technique | Application Example | Reference |

|---|---|---|

| H NMR | Confirms methyl group integration at δ 2.5 ppm | |

| HRMS | Validates [M+H]+ = 215.1294 (Δ < 2 ppm) | |

| X-ray crystallography | Resolves bond angles (e.g., C-N-C = 120.5°) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.